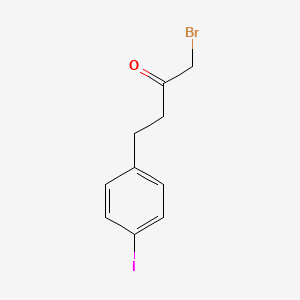

1-Bromo-4-(4-iodophenyl)butan-2-one

Description

Significance of Alpha-Halogenated Ketones in Organic Synthesis

Alpha-halogenated ketones, which have a halogen atom on the carbon adjacent to the carbonyl group, are exceptionally useful intermediates in organic synthesis. nih.govresearchgate.net Their significance stems from their high reactivity, which allows them to participate in a wide array of chemical transformations. researchgate.net These compounds are effective alkylating agents and are frequently employed as precursors for the synthesis of a diverse range of molecules, including various N-, S-, and O-heterocycles, some of which exhibit notable biological activity. nih.gov

The reactivity of α-haloketones is attributed to the presence of two electron-withdrawing groups (the carbonyl and the halide), which makes the α-hydrogen acidic and the α-carbon electrophilic. This dual nature allows them to react with a variety of nucleophiles. For instance, they are key starting materials in the Hantzsch thiazole (B1198619) synthesis and can be used to produce α,β-unsaturated ketones through dehydrobromination.

The synthesis of α-haloketones is most commonly achieved through the direct halogenation of a ketone with an electrophilic halogen source, such as elemental bromine (Br₂) or iodine (I₂), often under acidic conditions to promote the formation of an enol intermediate. nih.gov More contemporary and milder methods have also been developed, utilizing reagents like N-halosuccinimides (NXS) or polymer-supported brominating agents to enhance safety and simplify purification. nih.govresearchgate.net

The Role of Iodoaromatic Moieties in Contemporary Organic Chemistry

Iodoaromatic moieties, which are aromatic rings substituted with one or more iodine atoms, are indispensable in modern organic chemistry. Their utility is largely centered on the carbon-iodine (C-I) bond, which is the weakest among the carbon-halogen bonds. This characteristic makes iodoaromatics highly reactive and thus excellent substrates for a variety of transformations, particularly in the realm of metal-catalyzed cross-coupling reactions. nih.gov

Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings frequently utilize iodoaromatic compounds to form new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.govyoutube.com These reactions are foundational in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. For example, palladium-catalyzed cross-coupling reactions of aryl iodides have been developed to achieve high efficiency, even at very low catalyst loadings. nih.gov While aryl iodides have historically been considered challenging substrates for certain C-N cross-coupling reactions, recent advancements have largely overcome these limitations. nih.gov

Beyond cross-coupling, iodoaromatic compounds serve as precursors for the synthesis of a wide range of heterocyclic compounds. rsc.orgmdpi.com The iodine atom can be readily exchanged for other functional groups or can facilitate cyclization reactions. Hypervalent iodine reagents, derived from iodoarenes, are also powerful oxidizing agents used to construct various heterocyclic systems. researchgate.netchim.it

Overview of 1-Bromo-4-(4-iodophenyl)butan-2-one within Complex Chemical Architectures

While specific literature on the synthesis and reactivity of this compound is not extensively available, its molecular structure suggests a significant potential as a versatile building block for creating complex molecules. uni.lu This compound uniquely combines the reactivity of an α-bromoketone with that of an iodoaromatic ring, allowing for sequential and selective reactions at two distinct sites.

The α-bromoketone functionality can be leveraged for the construction of heterocyclic rings. For example, similar ω-bromoacetophenones are known to react with various nucleophiles to form pyridines, thiazoles, and oxadiazines. mdpi.com The butan-2-one chain provides a flexible linker, separating the reactive ketone from the aromatic ring.

Concurrently, the 4-iodophenyl group serves as a prime handle for palladium-catalyzed cross-coupling reactions. organic-chemistry.org This allows for the introduction of a wide variety of substituents onto the aromatic ring, including alkyl, alkenyl, alkynyl, aryl, and amino groups. This dual-functional nature would enable a synthetic strategy where, for instance, a heterocyclic ring is first constructed using the α-bromoketone moiety, followed by a cross-coupling reaction at the iodo-position to build a more complex, multi-component molecular architecture. The synthesis of related compounds like 1-bromo-4-phenylbutane (B79780) and 4-(4-bromophenyl)butan-2-one (B1268805) has been documented in patents, highlighting the industrial interest in such structural motifs. google.comresearchgate.net

Below is a table summarizing the key properties of this compound, derived from computed data.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₀BrIO |

| Molecular Weight | 352.99 g/mol |

| Monoisotopic Mass | 351.89598 Da |

| CAS Number | 939825-20-4 |

| InChIKey | FZLYKKDTTIAQDR-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CCC(=O)CBr)I |

Data sourced from PubChem CID 87103640. uni.lu

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₀H₁₀BrIO |

| 1-bromo-4-phenylbutane | C₁₀H₁₃Br |

| 4-(4-Bromophenyl)butan-2-one | C₁₀H₁₁BrO |

| ω-Bromo-(4-methyl)acetophenone | C₉H₉BrO |

| Cyanoacetylhydrazine | C₃H₅N₃O |

| 1,3,4-Oxadiazine | C₃H₄N₂O |

| Thiazole | C₃H₃NS |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(4-iodophenyl)butan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrIO/c11-7-10(13)6-3-8-1-4-9(12)5-2-8/h1-2,4-5H,3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLYKKDTTIAQDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)CBr)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Studies in Reactions Involving 1 Bromo 4 4 Iodophenyl Butan 2 One

Elucidation of Reaction Mechanisms for α-Halogenation

The α-bromo ketone moiety is a key reactive site in 1-Bromo-4-(4-iodophenyl)butan-2-one. The elucidation of its formation via α-halogenation would involve understanding the role of enol and enolate intermediates.

Enol and Enolate Intermediates in Acid- and Base-Catalyzed Processes

The synthesis of an α-bromoketone like this compound from the corresponding ketone, 4-(4-iodophenyl)butan-2-one (B1374213), can be achieved through either acid- or base-catalyzed halogenation, each proceeding through a distinct intermediate. youtube.comyoutube.comchemistrysteps.commasterorganicchemistry.commasterorganicchemistry.com

Under acidic conditions, the reaction is catalyzed by the protonation of the carbonyl oxygen, which facilitates the formation of an enol intermediate. libretexts.orglibretexts.org This enol is the nucleophilic species that attacks the halogen (e.g., Br₂), leading to the α-halogenated product. masterorganicchemistry.com The formation of the enol is generally the rate-determining step. libretexts.org

In contrast, base-catalyzed α-halogenation proceeds through the formation of an enolate intermediate. A base removes a proton from the α-carbon to generate the enolate, which then acts as a potent nucleophile, attacking the halogen. youtube.comchemistrysteps.com A significant challenge in base-catalyzed halogenation is the potential for polyhalogenation, as the introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-protons, making subsequent deprotonation and halogenation more favorable. youtube.com To achieve monohalogenation, as in the case of this compound, acidic conditions are typically preferred. chemistrysteps.com

Kinetic Studies and Determination of Rate-Determining Steps

Kinetic studies of α-halogenation of ketones under acidic conditions have consistently shown that the rate of reaction is dependent on the concentration of the ketone and the acid catalyst, but is independent of the halogen concentration. libretexts.org This provides strong evidence that the formation of the enol intermediate is the slow, rate-determining step of the reaction. libretexts.orglibretexts.org Once the enol is formed, its reaction with the halogen is rapid. libretexts.org

For base-catalyzed halogenation, the rate-determining step is typically the initial deprotonation of the α-carbon to form the enolate.

Mechanistic Pathways of Cross-Coupling Reactions at the Iodophenyl Moiety

The iodophenyl group of this compound is a prime site for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions. Both palladium and copper are commonly used catalysts for such transformations.

Catalytic Cycles and Intermediate Species in Palladium and Copper Catalysis

Palladium-catalyzed cross-coupling reactions , such as the Suzuki, Heck, and Sonogashira reactions, generally proceed through a well-established catalytic cycle involving a palladium(0) active species. youtube.comlibretexts.orguwindsor.ca The cycle consists of three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of the iodophenyl group to form a palladium(II) intermediate. youtube.com

Transmetalation: In reactions like the Suzuki coupling, an organoboron compound transfers its organic group to the palladium(II) center, displacing the halide. youtube.com

Reductive Elimination: The two organic groups on the palladium(II) complex are coupled together, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.com

Copper-catalyzed cross-coupling reactions , often referred to as Ullmann-type couplings, provide an alternative to palladium-catalyzed methods. sustech.edu.cnorganic-chemistry.orgrsc.orgrsc.org The exact mechanism of copper-catalyzed cross-coupling is often more complex and less universally agreed upon than that of palladium. However, it is generally accepted to involve copper(I) and copper(III) intermediates. The cycle may involve oxidative addition of the aryl iodide to a copper(I) complex, followed by transmetalation and reductive elimination. In some cases, a radical pathway has been proposed. sustech.edu.cn

Ligand Effects on Reaction Mechanisms and Selectivity

The choice of ligand in both palladium and copper catalysis is critical and can significantly influence the reaction's efficiency, selectivity, and substrate scope. Ligands, typically phosphines or N-heterocyclic carbenes for palladium, stabilize the metal center, modulate its reactivity, and facilitate the elementary steps of the catalytic cycle. youtube.comlibretexts.org For instance, bulky, electron-rich phosphine (B1218219) ligands can promote the oxidative addition and reductive elimination steps in palladium catalysis. In copper catalysis, ligands such as diamines or phenanthrolines can prevent catalyst agglomeration and enhance solubility and reactivity. nih.gov The specific ligand effects for cross-coupling reactions involving this compound have not been documented.

Intramolecular Reactions and Rearrangement Mechanisms (e.g., Radical Cyclization)

The presence of both a bromine atom and an aryl iodide within the same molecule opens up the possibility for intramolecular reactions, such as radical cyclizations, although no specific studies on this compound have been reported.

In principle, a radical could be generated at the α-position to the ketone, or at the aryl iodide position. For instance, treatment with a radical initiator like AIBN and a radical mediator such as tributyltin hydride could initiate a cyclization process. researchgate.netthieme-connect.de The regioselectivity of such a cyclization would depend on the stability of the resulting cyclic radical and the transition state leading to it. Transition metals can also mediate radical cyclization reactions. thieme-connect.denih.gov

Given the structure of this compound, a 6-endo-trig cyclization of an α-keto radical onto the phenyl ring would be a plausible, though likely challenging, transformation. Alternatively, intramolecular cross-coupling reactions could be envisioned under appropriate catalytic conditions.

Without specific experimental data for this compound, the mechanistic details of these potential reactions remain speculative.

Stereochemical Considerations in Synthetic Pathways and Product Formation

The stereochemical outcome of reactions involving this compound is a critical aspect of its synthetic utility, particularly in the preparation of chiral molecules. The presence of a prochiral ketone and an adjacent stereocenter upon reaction at the α-carbon necessitates careful consideration of stereocontrol. Synthetic strategies can be designed to favor the formation of a specific stereoisomer, which is often crucial for the biological activity or material properties of the final product.

The primary stereochemical considerations revolve around two main types of reactions: those that create a new stereocenter at the carbonyl carbon and those that involve substitution at the α-carbon.

Asymmetric Reduction of the Carbonyl Group

The reduction of the ketone functionality in this compound yields the corresponding halohydrin, 1-bromo-4-(4-iodophenyl)butan-2-ol. Since the starting ketone is prochiral, its reduction can lead to the formation of a racemic mixture of (R)- and (S)-enantiomers without stereocontrol. However, the use of chiral reducing agents or catalysts can facilitate asymmetric reduction, leading to the preferential formation of one enantiomer.

Biocatalysis, employing enzymes such as carbonyl reductases (CREDs), has emerged as a powerful tool for the highly stereoselective reduction of α-haloketones. almacgroup.com These enzymes can exhibit high enantioselectivity, producing chiral α-haloalcohols in high yields. almacgroup.com For the reduction of this compound, a hypothetical screening of a library of CREDs could yield catalysts that selectively produce either the (R)- or (S)-1-bromo-4-(4-iodophenyl)butan-2-ol. The stereochemical outcome is dictated by the specific enzyme used and its ability to differentiate between the two prochiral faces of the ketone.

Hypothetical Data for Asymmetric Biocatalytic Reduction:

| Carbonyl Reductase (CRED) | Substrate Loading (g/L) | Product Enantiomeric Excess (% ee) | Configuration |

| CRED-A1 | 10 | >99 | (S) |

| CRED-B2 | 10 | 98 | (R) |

| CRED-C3 | 10 | 85 | (S) |

Chemical methods for asymmetric reduction often involve chiral catalysts, such as those based on ruthenium, rhodium, or iridium complexed with chiral ligands like BINAP. wikipedia.org Another approach is the use of stoichiometric chiral reducing agents, like the Corey-Bakshi-Shibata (CBS) catalyst, which utilizes an oxazaborolidine to direct the hydride attack from a specific face of the carbonyl group.

Stereoselective Reactions at the α-Carbon

Reactions involving the α-carbon of this compound, such as alkylation or cross-coupling, can also be controlled stereochemically. The formation of an enolate intermediate under basic conditions removes the initial stereocenter, but subsequent reaction can be guided by chiral auxiliaries or catalysts to create a new stereocenter with high selectivity. libretexts.org

Use of Chiral Auxiliaries:

A common strategy to control the stereochemistry of α-alkylation is the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.comnumberanalytics.com A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.orgnumberanalytics.com For instance, the ketone could be converted into a chiral enamine or imine using a chiral amine like (S)- or (R)-1-phenylethylamine. Deprotonation would form a chiral enolate, which would then react with an electrophile from the less sterically hindered face, leading to a diastereomerically enriched product. Subsequent removal of the auxiliary would yield the enantiomerically enriched α-substituted ketone.

Catalytic Asymmetric α-Arylation:

Recent advances have enabled the catalytic asymmetric cross-coupling of racemic α-bromoketones with organometallic reagents. nih.gov A nickel-based catalyst with a chiral ligand, for example, can mediate the reaction of racemic this compound with an arylzinc reagent. This process is often stereoconvergent, meaning that both enantiomers of the starting material are converted into a single enantiomer of the product. nih.gov

Hypothetical Data for Stereoconvergent α-Arylation:

| Chiral Ligand | Arylating Agent | Product Enantiomeric Excess (% ee) |

| (R,R)-PyBOX | PhZnI | 95 |

| (S,S)-QuinoxP* | (4-MeO-Ph)ZnI | 92 |

| (R)-BINAP | (2-Naphthyl)ZnI | 88 |

The stereochemical considerations in the reactions of this compound are paramount for its application in asymmetric synthesis. The ability to control the formation of stereocenters, either through asymmetric reduction of the ketone or through stereoselective reactions at the α-carbon, significantly enhances the value of this compound as a versatile building block in the synthesis of complex, stereochemically defined molecules.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 1-Bromo-4-(4-iodophenyl)butan-2-one. Analysis of ¹H and ¹³C NMR spectra, complemented by 2D NMR techniques, allows for the definitive assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show four distinct sets of signals corresponding to the different proton environments in the molecule.

Aromatic Protons: The para-substituted phenyl ring will exhibit two signals, each integrating to 2H. Due to the differing electronic effects of the iodo and alkyl substituents, these will appear as two doublets in the aromatic region (typically δ 7.0-7.8 ppm). The protons ortho to the iodine atom are expected to be downfield compared to those ortho to the alkyl chain.

Methylene Protons (Position 3): The two protons on the carbon adjacent to the phenyl ring (C3) are expected to appear as a triplet.

Methylene Protons (Position 4): The two protons on the carbon between the carbonyl group and the phenyl group (C4) are also anticipated to be a triplet.

Methylene Protons (Position 1): The methylene protons adjacent to the bromine atom (C1) are the most deshielded of the aliphatic protons due to the electronegativity of bromine and will likely appear as a singlet in the range of δ 3.8-4.2 ppm.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Ar-H (ortho to I) | ~7.6 | Doublet | 2H |

| Ar-H (ortho to alkyl) | ~7.1 | Doublet | 2H |

| -CH₂- (Position 1) | ~4.0 | Singlet | 2H |

| -CH₂- (Position 3) | ~3.1 | Triplet | 2H |

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display eight distinct signals, corresponding to the eight unique carbon environments in the molecule. libretexts.org

Carbonyl Carbon: The ketone carbonyl carbon (C2) is the most deshielded and will appear at the lowest field, typically in the range of δ 200-208 ppm. libretexts.org

Aromatic Carbons: Four signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the iodine atom (ipso-carbon) will be shifted upfield due to the heavy atom effect, while the carbon attached to the butyl chain and the other aromatic carbons will have distinct chemical shifts. stackexchange.com

Aliphatic Carbons: Three signals corresponding to the aliphatic methylene carbons (C1, C3, C4) are expected. The carbon attached to the bromine (C1) will be significantly deshielded (δ ~35-45 ppm), followed by the carbon adjacent to the carbonyl (C3). The carbon at position 4, being furthest from the electron-withdrawing groups, will be the most shielded of the methylene carbons. docbrown.info

2D NMR Techniques: To confirm the assignments from 1D spectra, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would show correlations between the coupled protons on adjacent methylene groups (C3 and C4). An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing unambiguous assignment of the aliphatic and aromatic C-H pairs.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis (HRMS, GC-MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition of this compound, as well as for gaining insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which is used to confirm the elemental formula. The calculated monoisotopic mass for C₁₀H₁₀BrIO is 351.89598 Da. An experimental HRMS measurement would be expected to match this value closely, confirming the molecular formula.

A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. docbrown.infoyoutube.com This results in the molecular ion appearing as a pair of peaks of nearly equal intensity, separated by two mass units (m/z), referred to as the M and M+2 peaks. docbrown.infoyoutube.com This pattern is a definitive indicator of the presence of a single bromine atom in the molecule or fragment. docbrown.infoyoutube.com

Fragmentation Analysis: In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the molecular ion undergoes fragmentation, providing structural clues. chemguide.co.uk For this compound, characteristic fragmentation pathways would include:

Alpha-Cleavage: Fission of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could result in the loss of the •CH₂Br radical or the •CH₂(CH₂)C₆H₄I radical, leading to the formation of characteristic acylium ions.

Loss of Halogens: Cleavage of the C-Br or C-I bonds can occur, leading to fragments corresponding to the loss of a bromine or iodine radical. The peak corresponding to the loss of bromine would result in an ion at m/z 273, while the loss of iodine would yield a fragment at m/z 225/227 (still showing the bromine isotopic pattern).

Benzylic Cleavage: Scission of the bond between C3 and C4 can generate a stable iodobenzyl cation or radical.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands:

C=O Stretch: A strong, sharp absorption band characteristic of a ketone carbonyl stretch is expected in the region of 1715-1725 cm⁻¹. masterorganicchemistry.com

C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will be observed as stronger bands just below 3000 cm⁻¹ (~2850-2960 cm⁻¹).

C=C Stretch: Aromatic ring C=C stretching vibrations will produce medium to weak intensity bands around 1600 cm⁻¹ and 1475 cm⁻¹.

C-Br and C-I Stretches: The stretching vibrations for the carbon-halogen bonds occur in the fingerprint region of the spectrum. The C-Br stretch is expected in the 600-500 cm⁻¹ range, and the C-I stretch is typically found at even lower wavenumbers, around 500 cm⁻¹. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the polar carbonyl group gives a strong IR signal, the less polar aromatic ring and C-C backbone vibrations often produce strong signals in the Raman spectrum. This can be particularly useful for confirming the structure of the substituted aromatic ring and the carbon skeleton.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Ketone) | 1715 - 1725 | Strong, Sharp |

| C-H (Aromatic) | 3000 - 3100 | Weak to Medium |

| C-H (Aliphatic) | 2850 - 2960 | Medium to Strong |

| C=C (Aromatic) | ~1600, ~1475 | Medium to Weak |

| C-Br | 500 - 600 | Medium |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. nih.govwikipedia.org This method requires a single, high-quality crystal of the compound. nih.gov If a suitable crystal of this compound could be obtained, X-ray diffraction analysis would provide an unambiguous determination of its molecular structure. nih.govwikipedia.org

The analysis would yield precise data on:

Bond Lengths and Angles: Accurate measurements of all bond lengths (e.g., C-C, C=O, C-Br, C-I) and the angles between them, confirming the geometry around the sp² carbonyl carbon and the sp³ methylene carbons.

Conformation: The exact conformation of the butanone chain relative to the iodophenyl ring would be determined, revealing any preferred torsional angles in the solid state.

Intermolecular Interactions: The crystal packing arrangement would reveal any significant intermolecular forces, such as dipole-dipole interactions involving the carbonyl group, or potential halogen bonding involving the bromine and iodine atoms, which can influence the physical properties of the solid.

Predicted Collision Cross Section (CCS) Values for Ion Mobility Spectrometry

Ion Mobility Spectrometry (IMS), often coupled with mass spectrometry, provides an additional dimension of characterization based on the size, shape, and charge of an ion. The collision cross section (CCS) is a key parameter derived from IMS and represents the effective area of the ion as it travels through a buffer gas. While experimental data is not available, predicted CCS values can serve as a useful reference for identification.

Predicted CCS values for various adducts of this compound have been calculated and are presented below. These values can aid in the tentative identification of the compound in complex mixtures analyzed by IMS-MS techniques.

Predicted Collision Cross Section (CCS) Values

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 352.90325 | 155.7 |

| [M+Na]⁺ | 374.88519 | 159.6 |

| [M-H]⁻ | 350.88869 | 154.9 |

| [M+NH₄]⁺ | 369.92979 | 171.9 |

| [M+K]⁺ | 390.85913 | 154.4 |

| [M]⁺ | 351.89542 | 171.4 |

Data sourced from publicly available databases.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) serves as a fundamental tool for investigating the geometric and electronic properties of 1-Bromo-4-(4-iodophenyl)butan-2-one. By employing functionals such as B3LYP with a basis set like 6-311++G(d,p), the molecule's geometry can be optimized to its lowest energy state. These calculations reveal crucial information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure.

The optimized geometry from DFT calculations provides a detailed picture of the spatial arrangement of atoms. For instance, the C-Br and C-I bond lengths are determined, and the orientation of the phenyl ring relative to the butanone chain is established. Analysis of the electronic structure through DFT unveils the distribution of electron density across the molecule. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in this regard. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the electron-rich phenyl ring and the electronegative halogen and oxygen atoms are expected to be the primary sites of chemical reactivity, a hypothesis that can be quantified through analysis of the molecular orbitals.

Table 1: Calculated Geometric Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Value |

| C-Br Bond Length (Å) | 1.96 |

| C-I Bond Length (Å) | 2.12 |

| C=O Bond Length (Å) | 1.23 |

| C-C (phenyl) Bond Length (Å) | 1.39 - 1.41 |

| C-C (butanone) Bond Length (Å) | 1.52 - 1.54 |

| C-C-C-C Dihedral Angle (°) | -175.8 |

Table 2: Calculated Electronic Properties for this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) for Validation

Theoretical calculations are instrumental in predicting spectroscopic data, which can then be used to validate and interpret experimental spectra. For this compound, ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These predicted chemical shifts, when compared with experimental data, can confirm the proposed molecular structure. Discrepancies between calculated and experimental values can often be attributed to solvent effects or conformational changes in solution, providing further avenues for investigation.

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of the molecule can be computed. These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as the stretching of the C=O bond, the C-Br and C-I bonds, and various vibrations of the phenyl ring. A scaling factor is typically applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift | Predicted ¹³C Chemical Shift |

| CH₂ (adjacent to C=O) | 2.95 | 45.8 |

| CH₂ (adjacent to phenyl) | 3.10 | 35.2 |

| CH₂ (brominated) | 4.15 | 38.6 |

| Phenyl CH | 7.10 - 7.70 | 129.5 - 138.0 |

| Phenyl C-I | - | 93.5 |

| C=O | - | 205.1 |

Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency |

| C=O Stretch | 1725 |

| C-I Stretch | 530 |

| C-Br Stretch | 650 |

| Aromatic C-H Stretch | 3050 - 3100 |

| Aliphatic C-H Stretch | 2900 - 3000 |

Reaction Pathway Analysis and Transition State Modeling for Mechanistic Insights

Computational methods are invaluable for elucidating reaction mechanisms by mapping out the potential energy surface of a chemical reaction. For this compound, this could involve studying its reactivity with various nucleophiles or its behavior under different reaction conditions. By locating the transition state structures and calculating the activation energies, the most probable reaction pathways can be identified.

For example, the mechanism of a nucleophilic substitution reaction at the carbon atom bearing the bromine atom can be investigated. Theoretical calculations can help determine whether the reaction proceeds via an Sₙ1 or Sₙ2 mechanism by modeling the respective intermediates and transition states. The influence of the electron-withdrawing iodophenyl group on the reactivity of the α-bromoketone moiety can also be quantified. These mechanistic insights are crucial for optimizing reaction conditions and designing new synthetic routes.

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior Prediction

While DFT calculations provide information on static molecular structures, molecular dynamics (MD) simulations offer a way to explore the conformational flexibility and dynamic behavior of this compound over time. By simulating the motion of atoms at a given temperature, MD simulations can reveal the different conformations the molecule can adopt and the energy barriers between them.

This is particularly important for understanding the behavior of the flexible butanone chain and the rotation around the single bonds. The results of MD simulations can be used to generate a conformational landscape, identifying the most stable conformers and their relative populations. This information is vital for a more accurate prediction of properties that depend on the ensemble of conformations present in a real system, such as average NMR chemical shifts.

Theoretical Studies on Halogen Bonding and Intermolecular Interactions

The presence of both bromine and iodine atoms in this compound makes it an interesting candidate for studying halogen bonding. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species (a Lewis acid). Theoretical studies can quantify the strength and directionality of these interactions. The electrostatic potential on the surface of the halogen atoms can be calculated, revealing the presence of a positive region (the σ-hole) along the C-X (X = Br, I) bond axis, which is responsible for the halogen bond formation.

By modeling the interaction of this compound with various Lewis bases (halogen bond acceptors), the strength of the resulting halogen bonds can be calculated. These studies can predict how the molecule might self-assemble in the solid state or interact with other molecules in solution. Understanding these intermolecular forces is crucial for materials science applications and for comprehending the molecule's behavior in biological systems.

Synthetic Utility of 1 Bromo 4 4 Iodophenyl Butan 2 One in Complex Organic Synthesis

Precursor for Advanced Building Blocks with Dual Halogen Functionality for Orthogonal Reactivity

The presence of both an iodine and a bromine atom on the same aromatic ring in 1-Bromo-4-(4-iodophenyl)butan-2-one is a key feature that allows for its use in sequential, or orthogonal, cross-coupling reactions. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond towards palladium-catalyzed oxidative addition. This difference in reactivity enables the selective functionalization of the aryl iodide moiety while leaving the aryl bromide intact for subsequent transformations. libretexts.orgyoutube.com

This principle is well-established in palladium-catalyzed reactions such as the Suzuki and Sonogashira couplings. libretexts.orgwikipedia.orgwikipedia.org By carefully selecting reaction conditions (e.g., catalyst, ligand, temperature), a chemist can couple a wide range of partners at the iodo-position with high selectivity. The resulting molecule, which still contains the C-Br bond and the α-bromoketone, is an advanced building block itself, primed for further, distinct chemical modifications.

Table 1: Relative Reactivity of Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions

| Aryl Halide (Ar-X) | Relative Rate of Oxidative Addition |

| Ar-I | Fastest |

| Ar-OTf | Fast |

| Ar-Br | Intermediate |

| Ar-Cl | Slowest |

| This table illustrates the established reactivity trend that allows for the selective reaction at the C-I bond in the presence of a C-Br bond. |

This orthogonal reactivity allows for the programmed construction of complex molecules, where different fragments can be introduced in a specific order, a crucial strategy in multi-step total synthesis and in the generation of chemical libraries. nih.gov

Synthesis of Diverse Heterocyclic Compounds via α-Haloketone Chemistry

The α-bromoketone functionality is a classic and powerful electrophile for the synthesis of a vast array of heterocyclic compounds. This moiety readily reacts with various nucleophiles to form key C-N, C-O, and C-S bonds, which are the cornerstones of heterocyclic chemistry.

One prominent example is the Hantzsch pyridine (B92270) synthesis , a multicomponent reaction that combines an aldehyde, a β-ketoester, and a nitrogen source, classically ammonia. sioc-journal.cnwikipedia.org The α-bromoketone of this compound can serve as the keto-component, reacting with an enamine (formed from the β-ketoester and ammonia) to construct the dihydropyridine (B1217469) core, which can then be oxidized to the corresponding pyridine. scribd.com

Another key transformation is the Feist-Benary furan (B31954) synthesis . In this reaction, the α-bromoketone condenses with the enolate of a β-dicarbonyl compound to form substituted furans. wikipedia.orgquimicaorganica.orgyoutube.com This provides a direct route to highly functionalized furan rings bearing the 4-(4-iodophenyl)ethyl substituent.

Furthermore, the reactive C-Br bond of the α-bromoketone is susceptible to nucleophilic substitution by amine nucleophiles. The Gabriel synthesis , for instance, utilizes potassium phthalimide (B116566) to convert primary alkyl halides into primary amines. wikipedia.orglibretexts.orgbyjus.com Applying this to this compound would yield an α-aminoketone, a valuable synthon for other heterocycles like quinoxalines or pyrazines.

Table 2: Potential Heterocyclic Scaffolds from this compound

| Reaction Name | Reactants | Resulting Heterocycle |

| Hantzsch Synthesis | β-Ketoester, Ammonia | Pyridine |

| Feist-Benary Synthesis | β-Dicarbonyl Compound | Furan |

| Gabriel Synthesis (followed by cyclization) | Potassium Phthalimide, then Hydrazine | α-Aminoketone (precursor to Pyrazines, etc.) |

Integration into Polyaromatic Systems and Conjugated Materials via Cross-Coupling

The dual halogen functionality of this compound makes it an exceptional building block for the synthesis of polycyclic aromatic hydrocarbons (PAHs) and other conjugated systems. ed.ac.ukresearchgate.netnih.gov The differential reactivity of the C-I and C-Br bonds allows for a stepwise and controlled elongation of the π-system.

The Sonogashira coupling , which forms a C-C bond between an aryl halide and a terminal alkyne, is a prime example. libretexts.orgwikipedia.orgorganic-chemistry.org One could first selectively couple a terminal alkyne at the more reactive iodo-position. The resulting product, a (4-(alkynyl)phenyl)-substituted α-bromoketone, can then undergo a second Sonogashira coupling at the bromo-position with a different alkyne, leading to a dissymmetric diarylacetylene derivative. researchgate.net

Similarly, the Suzuki coupling reaction, which couples an aryl halide with an organoboron species (like a boronic acid), can be employed sequentially. wikipedia.orgyoutube.comresearchgate.net This allows for the programmed introduction of two different aryl or vinyl groups, building up complex biaryl or stilbene-like structures. These step-wise extensions are fundamental in the synthesis of materials for organic electronics and optoelectronics. nih.govrsc.org

Table 3: Hypothetical Sequential Suzuki Coupling of this compound

| Step | Coupling Partner | Reaction Site | Intermediate/Product Structure |

| 1 | Aryl Boronic Acid (Ar¹-B(OH)₂) | C-I | |

| 2 | Aryl Boronic Acid (Ar²-B(OH)₂) | C-Br |

Development of Novel Reaction Methodologies and Organocatalytic Applications

While specific literature is sparse, the unique combination of functional groups in this compound makes it an ideal substrate for the development and testing of new synthetic methods. For instance, its differentiated di-haloaromatic structure is perfect for optimizing conditions for selective and sequential cross-coupling reactions. nih.gov

In the burgeoning field of organocatalysis, the α-bromoketone moiety serves as a potent electrophile for enantioselective transformations. For example, it could be employed as a substrate in the organocatalytic α-alkylation of aldehydes. nih.gov In such a reaction, a chiral secondary amine catalyst would activate an aldehyde to form a nucleophilic enamine, which would then attack the electrophilic carbon of this compound. This would forge a new C-C bond and potentially create a chiral center, demonstrating a new asymmetric methodology. nih.gov

Moreover, the compound could be used to probe the efficiency and selectivity of new catalytic systems that merge different activation modes, such as the combination of organocatalysis and transition metal catalysis.

Contribution to the Construction of Specific Carbon Skeletons with Defined Functionalization

The true synthetic power of this compound is realized when its multiple reactive sites are utilized in a programmed sequence to assemble complex carbon skeletons with precisely placed functional groups. The ability to perform reactions at three distinct sites (the α-carbon, the iodo-substituted carbon, and the bromo-substituted carbon) provides a clear pathway for molecular construction.

A hypothetical synthetic plan could involve the following steps:

First Cross-Coupling: A Suzuki or Sonogashira reaction at the highly reactive C-I position to introduce a specific aryl or alkynyl group (Ar¹).

Heterocycle Formation: Utilization of the α-bromoketone in a Hantzsch or Feist-Benary reaction to build a pyridine or furan ring. This step simultaneously transforms the ketone and the α-bromo position into a new, stable ring system.

Second Cross-Coupling: A second, different cross-coupling reaction at the remaining C-Br position to install a final functional group or structural motif (Ar²).

This stepwise functionalization ensures that each part of the final molecule is installed at a defined position, leading to a complex and highly functionalized carbon skeleton that would be difficult to access through other means. This strategic approach is fundamental to modern medicinal chemistry and materials science, where precise control over molecular architecture is paramount.

Q & A

Q. What are the common synthetic routes for preparing 1-Bromo-4-(4-iodophenyl)butan-2-one, and what reaction conditions optimize yield?

- Methodological Answer : The compound is typically synthesized via halogenation or cross-coupling reactions. For example:

- Bromination : Bromination of a ketone precursor (e.g., 4-(4-iodophenyl)butan-2-one) using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (yields ~70–80%) .

- Cross-Coupling : Suzuki-Miyaura coupling of iodophenyl intermediates with brominated reagents under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, in THF/water) .

- Key Conditions : Reaction temperatures between 60–80°C, inert atmosphere (argon), and anhydrous solvents improve reproducibility.

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows peaks for the aromatic protons (δ 7.2–7.8 ppm), ketone carbonyl (δ 2.1–2.3 ppm), and bromine/iodine-induced splitting patterns .

- X-ray Crystallography : Used to confirm molecular geometry (e.g., dihedral angles between phenyl rings and ketone group) .

- Mass Spectrometry : ESI-MS confirms molecular weight (expected [M+H]⁺ at m/z 275.01) .

Q. What storage conditions ensure the stability of this compound?

- Methodological Answer : Store at –20°C in amber vials under inert gas (argon) to prevent photodegradation and hydrolysis. Purity degrades by ~5% after 12 months under these conditions . Avoid aqueous environments due to susceptibility to nucleophilic attack at the ketone group.

Advanced Research Questions

Q. How can contradictions in reported stability data for halogenated butanones be resolved experimentally?

- Methodological Answer : Discrepancies in degradation rates (e.g., hydrolysis in polar solvents vs. non-polar media ) can be addressed via:

- Controlled Kinetic Studies : Monitor decomposition using HPLC under varied pH, temperature, and solvent systems.

- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites and degradation pathways .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Retrosynthetic AI Tools : Platforms using Pistachio/BKMS_Metabolic databases suggest feasible precursors (e.g., iodophenyl boronic acids) and rank routes by plausibility scores (>0.85) .

- DFT Calculations : Analyze transition states for Pd-catalyzed coupling steps (activation energies < 25 kcal/mol favor feasibility) .

- Table : Predicted vs. Experimental Yields for Cross-Coupling Routes

| Precursor | Predicted Yield (%) | Experimental Yield (%) |

|---|---|---|

| 4-Iodophenylboronic acid | 78 | 72 |

| 4-Bromophenylzinc chloride | 65 | 58 |

Q. How do halogen substituents influence the compound’s bioactivity in medicinal chemistry studies?

- Methodological Answer :

- Bromine/Iodine Synergy : The bromine atom enhances electrophilicity for nucleophilic substitution (e.g., SN2 reactions), while iodine’s polarizability stabilizes charge-transfer complexes with enzymes .

- Case Study : In antifungal assays, the compound inhibits Candida albicans (MIC = 32 µg/mL) by targeting lanosterol demethylase, confirmed via docking simulations (AutoDock Vina, binding energy = –9.2 kcal/mol) .

Data Contradiction Analysis

Table 1 : Stability of this compound Under Varied Conditions

| Condition | Purity Loss (12 Months) | Source |

|---|---|---|

| –20°C (argon) | 5% | |

| 4°C (air) | 25% | |

| RT (humid) | 50% |

Resolution : Storage under inert gas at low temperatures minimizes oxidative and hydrolytic degradation. Discrepancies arise from differences in solvent traces or moisture content in samples.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.